REACTION_CXSMILES
|
[I-].[Na+].[Cl:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:19]([CH2:20]Cl)=[N:18][C:17]([C:22]([OH:24])=[O:23])=[N:16]1)=[O:7].[NH:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1>C(O)C>[ClH:3].[Cl:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:19]([CH2:20][N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[N:18][C:17]([C:22]([OH:24])=[O:23])=[N:16]1)=[O:7] |f:0.1,5.6|
|
Name
|
|
Quantity
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0.1 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
|
Name
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1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
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Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)C2=C(C=CC(=C2)Cl)N2N=C(N=C2CCl)C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The reaction mixture is thereupon concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in water
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Type
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ADDITION
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Details
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2 N hydrochloric acid is added until an acid reaction to Congo red
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Type
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CUSTOM
|
Details
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is obtained
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Type
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EXTRACTION
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Details
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The precipitated hydrochloride of the reaction product is extracted twice with 100 ml of methylene chloride each time
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Type
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WASH
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Details
|
After washing with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
drying over sodium sulphate and concentration by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C(=O)C2=C(C=CC(=C2)Cl)N2N=C(N=C2CN2CCOCC2)C(=O)O)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |